molecular formula C8H15ClO4S B1344230 Ethyl 6-(chlorosulfonyl)hexanoate CAS No. 319452-62-5

Ethyl 6-(chlorosulfonyl)hexanoate

Cat. No. B1344230
M. Wt: 242.72 g/mol
InChI Key: OZUXFLPHSAOFDU-UHFFFAOYSA-N
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Patent
US07557140B2

Procedure details

Sodium 6-ethoxy-6-oxo-1-hexanesulfonate (62b) (1.68 g, 6.8 mmol) was mixed with phosphorus pentachloride and the mixture was carefully pestled in a mortar. After the reaction came to the end (the foaming of the reaction mixture ceased) the mixture was extracted with dry benzene (50 ml). The extract was evaporated under reduced pressure and the residue was dried in vacuum to give crude title compound (1.03 g, 61%) as a hygroscopic oil. The chloride (63b) was used in further reactions without additional purification.
Name
Sodium 6-ethoxy-6-oxo-1-hexanesulfonate
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:14])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][S:10]([O-])(=[O:12])=[O:11])[CH3:2].[Na+].P(Cl)(Cl)(Cl)(Cl)[Cl:17]>>[Cl:17][S:10]([CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][C:4]([O:3][CH2:1][CH3:2])=[O:14])(=[O:12])=[O:11] |f:0.1|

Inputs

Step One
Name
Sodium 6-ethoxy-6-oxo-1-hexanesulfonate
Quantity
1.68 g
Type
reactant
Smiles
C(C)OC(CCCCCS(=O)(=O)[O-])=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was extracted with dry benzene (50 ml)
CUSTOM
Type
CUSTOM
Details
The extract was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was dried in vacuum

Outcomes

Product
Name
Type
product
Smiles
ClS(=O)(=O)CCCCCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.03 g
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.